A Technical Guide to the Mechanism of Action of L-152804: A Selective Neuropeptide Y Y5 Receptor Antagonist
A Technical Guide to the Mechanism of Action of L-152804: A Selective Neuropeptide Y Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-152804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] This technical guide provides an in-depth overview of the mechanism of action of L-152804, detailing its binding affinity, in vitro functional activity, and in vivo effects on feeding behavior. The document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central nervous system and plays a crucial role in regulating food intake, energy homeostasis, and other physiological processes.[2] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in the orexigenic (appetite-stimulating) effects of NPY. L-152804 has emerged as a valuable pharmacological tool for elucidating the physiological roles of the NPY Y5 receptor due to its high affinity and selectivity.[1] Understanding its mechanism of action is critical for the development of therapeutic agents targeting the NPYergic system for conditions such as obesity and eating disorders.
Physicochemical Properties
| Property | Value |
| Chemical Name | 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-1H-xanthen-1-one-9-yl)-1,3-cyclohexanedione |
| Molecular Formula | C23H26O4 |
| Molecular Weight | 366.46 g/mol |
| CAS Number | 6508-43-6 |
| Solubility | Soluble to 100 mM in DMSO |
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of L-152804 with Neuropeptide Y receptors.
Table 1: Binding Affinity (Ki) of L-152804
| Receptor | Species | Ki (nM) | Radioligand | Cell Line | Reference |
| NPY Y5 | Human | 26 | [125I]Peptide YY | CHO | [3] |
| NPY Y5 | Rat | 31 | [125I]Peptide YY | COS-7 | [3] |
| NPY Y1 | Human | >10,000 | [125I]Peptide YY | CHO | [3] |
| NPY Y2 | Human | >10,000 | [125I]Peptide YY | CHO | [3] |
| NPY Y4 | Human | >10,000 | [125I]Peptide YY | CHO | [3] |
Table 2: Functional Antagonist Activity (IC50) of L-152804
| Assay | Receptor | Agonist | IC50 (nM) | Cell Line | Reference |
| Intracellular Ca2+ Mobilization | Human NPY Y5 | 100 nM NPY | 210 | LM(tk-) | [3] |
Mechanism of Action: NPY Y5 Receptor Signaling
The NPY Y5 receptor is a G-protein coupled receptor that primarily signals through Gi/o and Gq pathways.[2][4] Upon activation by endogenous ligands such as NPY and Peptide YY (PYY), the Y5 receptor initiates a cascade of intracellular events. L-152804 acts as a competitive antagonist, binding to the Y5 receptor and preventing the binding of these endogenous agonists, thereby inhibiting downstream signaling.
Caption: NPY Y5 Receptor Signaling Pathway and Antagonism by L-152804.
Experimental Protocols
In Vitro Assays
This assay quantifies the affinity of L-152804 for the NPY Y5 receptor by measuring its ability to displace a radiolabeled ligand.
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Cell Lines: Chinese Hamster Ovary (CHO) cells or COS-7 cells stably expressing the human or rat NPY Y5 receptor, respectively.[3]
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Membrane Preparation:
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Culture cells to confluency.
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Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
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Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.
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Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
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Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using Bradford assay).
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Binding Assay Protocol:
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In a 96-well plate, combine cell membranes (20-40 µg protein), [125I]Peptide YY (final concentration ~50 pM), and varying concentrations of L-152804 (e.g., 10^-11 to 10^-5 M) in a total volume of 250 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
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Define non-specific binding using a high concentration of unlabeled NPY (e.g., 1 µM).
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Incubate the plate at room temperature for 2 hours with gentle agitation.
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Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
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Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value (concentration of L-152804 that inhibits 50% of specific binding) by non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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This functional assay measures the ability of L-152804 to block the increase in intracellular calcium induced by an NPY Y5 receptor agonist.
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Cell Line: LM(tk-) cells stably expressing the human NPY Y5 receptor.[3]
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Assay Protocol:
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Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
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Wash the cells to remove excess dye.
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Pre-incubate the cells with varying concentrations of L-152804 or vehicle for 15-30 minutes.
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Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
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Add a fixed concentration of NPY (e.g., 100 nM) to stimulate the Y5 receptor.
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Immediately measure the change in fluorescence intensity over time.
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Data Analysis:
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Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve).
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Determine the IC50 value of L-152804 by plotting the inhibition of the calcium response against the concentration of L-152804 and fitting the data to a sigmoidal dose-response curve.
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Caption: Experimental Workflow for the Characterization of L-152804.
In Vivo Assays
This experiment assesses the ability of L-152804 to block the orexigenic effects of NPY Y5 receptor agonists in vivo.
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Animals: Male Sprague-Dawley rats.
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Housing and Acclimation:
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House rats individually in a temperature- and light-controlled environment (12:12 h light-dark cycle).
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Provide ad libitum access to standard chow and water.
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Handle rats daily for at least one week prior to the experiment to acclimate them to the procedures.
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Surgical Preparation (for i.c.v. administration):
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Anesthetize rats and place them in a stereotaxic frame.
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Implant a permanent guide cannula into the lateral cerebral ventricle.
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Allow at least one week for recovery from surgery.
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Experimental Protocol:
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Ensure rats are fully satiated by providing free access to food until the start of the experiment.
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Administer L-152804 either intracerebroventricularly (i.c.v.; e.g., 30 µg) or orally (p.o.; e.g., 10 mg/kg).
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After a pre-determined time (e.g., 30 minutes for i.c.v., 60 minutes for p.o.), administer an i.c.v. injection of a Y5 receptor agonist, such as bovine pancreatic polypeptide (bPP; a Y4/Y5 agonist) or NPY.
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Immediately provide a pre-weighed amount of food.
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Measure cumulative food intake at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
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Data Analysis:
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Compare the food intake in L-152804-treated groups to vehicle-treated control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
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Conclusion
L-152804 is a highly selective and potent antagonist of the Neuropeptide Y Y5 receptor. Its mechanism of action involves the competitive blockade of NPY and PYY binding to the Y5 receptor, leading to the inhibition of downstream signaling pathways, including the modulation of intracellular calcium levels. In vivo, L-152804 effectively attenuates the orexigenic effects of Y5 receptor agonists. These properties establish L-152804 as a critical research tool for investigating the physiological and pathophysiological roles of the NPY Y5 receptor, particularly in the context of appetite regulation and energy balance. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other compounds targeting the NPYergic system.
